molecular formula C13H8N2O2 B122993 Phenazine-1-carboxylic acid CAS No. 2538-68-3

Phenazine-1-carboxylic acid

Cat. No. B122993
CAS RN: 2538-68-3
M. Wt: 224.21 g/mol
InChI Key: JGCSKOVQDXEQHI-UHFFFAOYSA-N
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Description

Phenazine-1-carboxylic acid (PCA) is a broad-spectrum antibiotic produced by various strains of Pseudomonas and has been shown to be effective against a range of fungal root pathogens . It is also an important component of the biopesticide Shenqinmycin and has been used in agricultural settings to combat diseases such as rice sheath blight . PCA is not only significant for its antibacterial properties but also plays a role in the biofilm development on wheat root surfaces, influencing soil health and crop nutrition .

Synthesis Analysis

The synthesis of PCA involves a cluster of genes, as identified in Pseudomonas fluorescens, which includes phzABCDEFG. These genes are responsible for the conversion of precursor molecules derived from shikimic acid and chorismic acid metabolism into PCA . In Pseudomonas aeruginosa, genetic and protein engineering techniques have been employed to enhance the yield of PCA by increasing the metabolic flux towards its biosynthetic pathway and optimizing the precursor supply . Additionally, a novel synthesis method for PCA derivatives has been developed through the fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids, which has been used to create potential antitumor agents .

Molecular Structure Analysis

PCA's molecular structure is characterized by the phenazine core, which is a nitrogen-containing heterocyclic compound. The carboxylic acid group attached to the phenazine ring is a critical functional group that can be modified to alter PCA's properties and biological activity . The crystal structure of PCA derivatives has been studied to understand the relationship between structure and bioactivity, particularly in the context of antitumor properties .

Chemical Reactions Analysis

PCA can undergo various chemical reactions, including the formation of derivatives through conjugation with other molecules such as alanine to improve its properties, like phloem mobility . The carboxyl group of PCA is a reactive site that can be modified to produce amides, esters, and other derivatives, which have been shown to possess different levels of fungicidal activity .

Physical and Chemical Properties Analysis

PCA's physical and chemical properties are influenced by its molecular structure. It is known to interact with iron minerals in the soil, enhancing the reactivity and mobility of iron derived from soil minerals . The degradation of PCA by microbial strains leads to the formation of metabolites such as HPAEC and HPAC, which have been identified and characterized using techniques like HPLC, GC-MS, and NMR . These metabolites indicate that PCA can be metabolically processed in the environment, which is important for understanding its ecological impact.

Scientific Research Applications

Biodegradation and Environmental Impact

  • PCA, a key component of the fungicide shenqinmycin, is used extensively in China for rice sheath blight prevention. Sphingomonas wittichii DP58 can degrade PCA, using it as its sole carbon and nitrogen source. This study contributes to understanding the environmental fate of PCA (Zhao et al., 2017).

Antimicrobial Properties

  • PCA is a safe microbial pesticide with broad-spectrum activity, effectively inhibiting many fungal pathogens causing plant diseases. This paper summarized the biosynthesis pathway of PCA and its derivatives in Pseudomonas, exploring its potential as a biochemical pesticide (Zhang, 2006).

Biosynthesis and Chemosynthesis

  • PCA, as a natural product, is found in microbial metabolites of Pseudomonads and Streptomycetes. It exhibits inhibitory activities against plant pathogens and has medical antibacterial and antitumor effects. This review summarizes the biosynthesis and chemosynthesis of PCA and its analogues, providing reference for studying their structural modifications and biological activities (Zhu et al., 2019).

Resistance Mechanisms in Microbes

  • Bacillus sp. B-6, a producer of PCA, exhibits resistance to PCA, which is hypothesized to be due to the insensitivity of its acyl CoA synthetase. This study advances understanding of microbial resistance mechanisms to antibiotics (Kim, 2000).

Anticancer Activity

  • PCA has shown potential in prostate cancer therapy. It induces programmed cell death in human prostate cancer cells through the generation of reactive oxygen species and activation of the mitochondrial-related apoptotic pathway (Karuppiah et al., 2016).

Agricultural Use

  • PCA derivatives have been studied for their fungicidal activities and phloem mobility, with potential applications in agriculture for controlling fungal phytopathogens (Niu et al., 2017).

Biochemical Synthesis

  • The study of PCA's synthesis, including the enzymes involved in its biosynthesis, sheds light on the biochemical pathways and potential modifications for diverse applications (Blankenfeldt, 2013).

Cellular Effects

  • PCA impacts vesicular trafficking and autophagy in yeast, indicating a complex mode of action against pathogenic fungi (Zhu et al., 2017).

Soil and Plant Health

  • PCA-producing bacteria enhance the reactivity of iron minerals in wheat rhizospheres, indicating its potential influence on soil health and plant growth (LeTourneau et al., 2019).

Mechanism of Action

Target of Action

Phenazine-1-carboxylic acid (PCA) is a broad-spectrum antibiotic produced by bacteria such as Pseudomonas spp. and Streptomycetes . It exhibits potent inhibitory activities against various plant pathogens and has medical antibacterial and antitumor effects . The primary targets of PCA are the microbial cells, specifically the fungal and bacterial pathogens .

Mode of Action

PCA interacts with its targets primarily through its redox properties . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This interaction results in the generation of reactive oxygen species (ROS), which precedes PCA-induced microbe and cancer cell death . Additionally, PCA can cause complete lysis of bacterial cells, with fragmented cytoplasm being released to the surrounding environment .

Biochemical Pathways

PCA affects various biochemical pathways. It is involved in redox processes and various metabolic pathways . It can also cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase ROS levels . Furthermore, PCA serves as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .

Pharmacokinetics

It’s known that pca can cause mitochondrial instability, which can lead to cellular oxidative stress and altered membrane permeability .

Result of Action

The result of PCA’s action is the inhibition of the growth of microbial cells. It has been shown to inhibit the growth of Vibrio anguillarum C312, one of the most serious bacterial pathogens in marine aquaculture . It also has a strong inhibitory effect on all phytopathogenic fungi . Moreover, PCA has been found to effectively inhibit the growth of agricultural pathogens, Acidovorax citrulli NP1 and Phytophthora nicotianae JM1 .

Action Environment

The action of PCA can be influenced by environmental factors. For instance, the external pH can affect the ability of PCA to enter the phloem through diffusion . Furthermore, PCA is produced by bacteria that exist in various environments, including marine and terrestrial environments . This suggests that the action, efficacy, and stability of PCA can be influenced by the specific environmental conditions where these bacteria are found.

Safety and Hazards

PCA is harmful if swallowed, causes skin irritation, and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

PCA has significant inhibition effects against many soil-borne fungal phytopathogens in agricultural application and has been registered in China as a fungicide against rice sheath blight . The green and sustainable method of synthesizing PCA through microbial fermentation often requires a complex culture medium containing tryptone and yeast extract, and its cost is relatively high, which greatly limits the large-scale industrial production of PCA by fermentation . Therefore, a cost-effective minimal medium for the efficient synthesis of PCA by Pseudomonas chlororaphis was developed .

properties

IUPAC Name

phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSKOVQDXEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1144-02-1 (hydrochloride salt)
Record name 1-Phenazinecarboxylic acid
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DSSTOX Substance ID

DTXSID30180026
Record name 1-Phenazinecarboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2538-68-3
Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Record name Phenazine-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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